molecular formula C11H13ClO B8516822 6-Chloro-1,1-dimethyl-indan-5-ol

6-Chloro-1,1-dimethyl-indan-5-ol

Cat. No.: B8516822
M. Wt: 196.67 g/mol
InChI Key: DNYNXTNUQNWJHI-UHFFFAOYSA-N
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Description

6-Chloro-1,1-dimethyl-indan-5-ol is a substituted indan derivative featuring a bicyclic indan backbone (a fused benzene and cyclopentane ring) with a chlorine atom at position 6, hydroxyl group at position 5, and two methyl groups at position 1. Its substituents likely influence solubility, stability, and biological activity, though specific pharmacological or toxicological profiles require further investigation .

Properties

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

6-chloro-1,1-dimethyl-2,3-dihydroinden-5-ol

InChI

InChI=1S/C11H13ClO/c1-11(2)4-3-7-5-10(13)9(12)6-8(7)11/h5-6,13H,3-4H2,1-2H3

InChI Key

DNYNXTNUQNWJHI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=CC(=C(C=C21)Cl)O)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight Notable Properties/Activities References
6-Chloro-1,1-dimethyl-indan-5-ol Indan (benzocyclopentane) 6-Cl, 5-OH, 1,1-dimethyl ~200.68* Hypothetical: Potential diuretic/antitumor activity (inferred from analogs)
6-Chloro-1,1-dioxo-1,4,2-benzodithiazine (I) Benzodithiazine 6-Cl, 1,1-dioxo Varies Antitumor, anti-HIV-1, radioprotective
6-Chloro-1,3-dioxo-5-isoindolinesulfonamide Isoindoline 6-Cl, 1,3-dioxo, 5-sulfonamide 260.66 Skin irritation (rabbit MLD = 500 mg)
5-Chloro-1H-indazol-6-ol Indazole 5-Cl, 6-OH 169.58 High hydrogen-bonding capacity (2 donors, 3 acceptors)
6-Chloroisoindolin-1-one Isoindoline 6-Cl, 1-oxo 167.59 Thermal stability (mp 255–257.5°C)

*Calculated based on molecular formula C₁₁H₁₃ClO.

Key Observations:

Core Structure Differences :

  • The indan backbone in this compound distinguishes it from isoindoline (e.g., ) or benzodithiazine () derivatives. The fused cyclopentane-benzene system may confer unique steric and electronic properties compared to planar heterocycles like indazole or isoindoline.

Substituent Effects: Chlorine Position: 6-Chloro substitution is common in antitumor agents (e.g., benzodithiazines in ). Hydroxyl Group: The 5-OH group may enhance hydrogen-bonding interactions, similar to 5-Chloro-1H-indazol-6-ol (), which has applications in kinase inhibition.

Biological Activity :

  • Benzodithiazines with 6-Cl substitution exhibit antitumor and anti-HIV-1 activities , suggesting that this compound could share similar mechanisms if metabolically stable.
  • Sulfonamide analogs () show higher toxicity (skin irritation), whereas hydroxylated indazoles () are less toxic but require precise substitution for efficacy.

Physicochemical and Toxicological Comparisons

Key Insights:

  • Lipophilicity: The dimethyl groups in this compound may increase LogP compared to unsubstituted indan derivatives, aligning with isoindolinones (LogP ~1.36–2.8).
  • Acid-Base Behavior : The hydroxyl group (pKa ~10.5) suggests moderate acidity, similar to indazole analogs ().
  • Toxicity : While sulfonamide derivatives show higher dermal toxicity (), hydroxylated compounds like 5-Chloro-1H-indazol-6-ol are safer, implying that this compound may have a favorable safety profile.

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